

"6-Chloro-N-ethylnicotinamide" molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Scientific Context of **6-Chloro-N-ethylnicotinamide**

Executive Summary

This technical guide provides a comprehensive analysis of **6-Chloro-N-ethylnicotinamide**, a halogenated derivative of the nicotinamide scaffold. We will dissect its molecular architecture, detail its physicochemical properties, and present a validated, field-proven protocol for its chemical synthesis and structural verification. This document is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging substituted pyridine carboxamides as building blocks for novel chemical entities. The guide contextualizes the compound's significance by exploring the broad biological activities associated with the nicotinamide class, thereby highlighting its potential in agrochemical and pharmaceutical research and development.

Introduction: The Nicotinamide Scaffold as a Privileged Structure

Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] Beyond its essential metabolic role, the nicotinamide scaffold is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed to treat a range of conditions, including popular acne, hypercholesterolemia, and have shown potential in oncology and diabetes prevention.[2]

The strategic substitution on the pyridine ring, such as the introduction of a chloro- group at the 6-position, significantly alters the molecule's electronic properties and steric profile. This modification can enhance binding affinity to biological targets, modulate metabolic stability, and unlock novel biological activities. Consequently, 6-chloro-substituted pyridines are valuable intermediates in both the pharmaceutical and agrochemical industries.[2] This guide focuses specifically on the N-ethyl derivative, **6-Chloro-N-ethylnicotinamide**, providing a detailed examination of its core molecular features.

Molecular Structure and Isomerism

Core Molecular Architecture

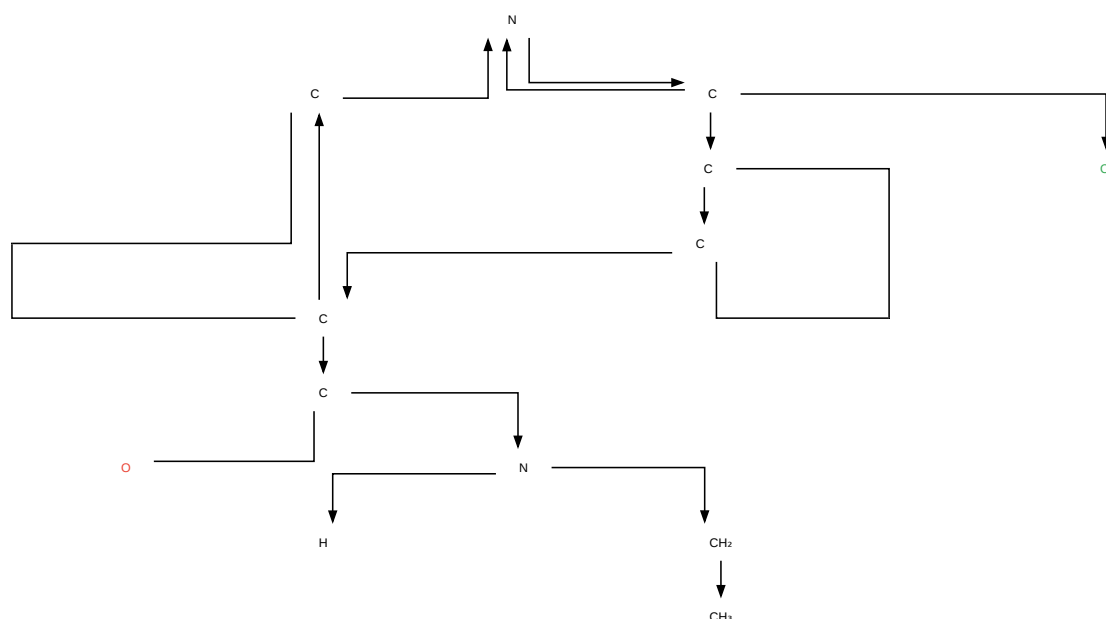
6-Chloro-N-ethylnicotinamide (CAS Number: 54864-84-5) is a synthetic organic compound with the molecular formula $C_8H_9ClN_2O$. [3][4] Its structure is composed of three key functional components:

- A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
- A Carboxamide Group: An amide functional group attached to the 3-position of the pyridine ring, forming the "nicotinamide" core.
- Substituents:
 - A chlorine atom at the 6-position of the pyridine ring. This electron-withdrawing group influences the reactivity of the entire ring system.
 - An ethyl group attached to the nitrogen atom of the amide, classifying it as a secondary amide.

The precise arrangement of these groups is critical for the molecule's chemical behavior and potential biological interactions.

Structural Visualization

The 2D chemical structure of **6-Chloro-N-ethylnicotinamide** provides a clear representation of atomic connectivity.



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Caption: 2D molecular structure of **6-Chloro-N-ethylnicotinamide**.

Structural Isomerism

It is crucial to distinguish **6-Chloro-N-ethylnicotinamide** from its constitutional isomers, such as 2-Chloro-N-ethylnicotinamide (CAS: 52943-22-3).^[5] The position of the chlorine atom on the pyridine ring dramatically impacts the molecule's electronic distribution and steric hindrance around the nitrogen atom, leading to different chemical reactivity and biological activity profiles. Precise nomenclature is therefore essential in synthesis and drug development.

Physicochemical and Computed Properties

A summary of key identifiers and computed physicochemical properties for **6-Chloro-N-ethylnicotinamide** is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for drug-likeness.

Property	Value	Source
CAS Number	54864-84-5	[3][4]
Molecular Formula	C ₈ H ₉ ClN ₂ O	[3][4]
Molecular Weight	184.62 g/mol	[4]
LogP (octanol-water)	1.43	[3]
Form	Solid	[3]
Rotatable Bonds	2	[3]
Hydrogen Bond Acceptors	2	[5]
Hydrogen Bond Donors	1	[5]

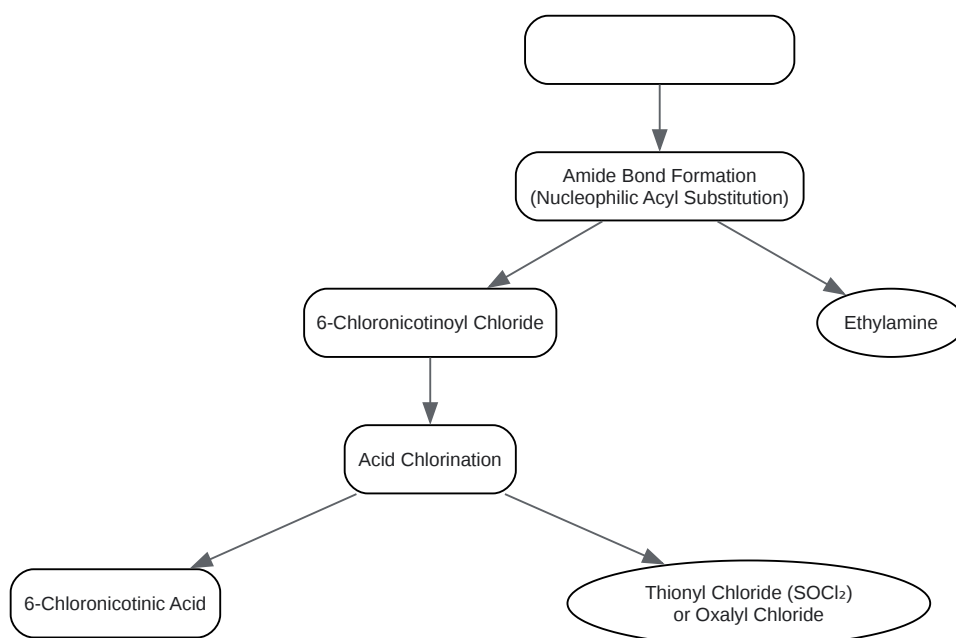
Synthesis and Structural Verification

Retrosynthetic Analysis and Strategy

The synthesis of **6-Chloro-N-ethylnicotinamide** is most logically achieved through a convergent strategy centered on the formation of the amide bond. This is a robust and widely employed transformation in organic chemistry. The retrosynthetic analysis breaks the target molecule down into readily available starting materials:

- **Amide Bond Disconnection:** The C-N bond of the amide is disconnected, yielding 6-chloronicotinoyl chloride (an activated carboxylic acid derivative) and ethylamine.
- **Acyl Chloride Precursor:** The 6-chloronicotinoyl chloride is derived from its corresponding carboxylic acid, 6-chloronicotinic acid.

This approach is advantageous because 6-chloronicotinic acid (CAS: 5326-23-8) is a commercially available starting material, providing a reliable and efficient entry point to the target molecule.[6]



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Caption: Synthetic workflow for **6-Chloro-N-ethylnicotinamide**.

Experimental Protocol: Synthesis of 6-Chloro-N-ethylnicotinamide

This protocol is a representative procedure adapted from standard methodologies for the synthesis of nicotinamide derivatives.[2][7]

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

- Rationale: The carboxylic acid of 6-chloronicotinic acid is not reactive enough to directly form an amide with ethylamine under mild conditions. It must first be activated. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a highly effective

activation method. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation via the formation of the Vilsmeier reagent.

- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinic acid (1.0 eq).
 - Add an excess of thionyl chloride (SOCl_2 , ~3-5 eq) as the solvent and reagent.
 - Add a catalytic amount of DMF (1-2 drops).
 - Heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
 - After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amidation with Ethylamine

- Rationale: The highly electrophilic carbon of the acyl chloride readily undergoes nucleophilic acyl substitution when treated with a nucleophile like ethylamine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the ethylamine nucleophile.
- Procedure:
 - Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere.
 - Cool the solution in an ice bath (0 °C).
 - In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
 - Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl chloride.

Step 3: Work-up and Purification

- Rationale: This sequence is designed to remove unreacted starting materials, reagents, and byproducts (such as triethylammonium hydrochloride salt) to isolate the pure product.
- Procedure:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
 - Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO_3) solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **6-Chloro-N-ethylnicotinamide**.

Structural Verification Protocols

To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. Expected signals include a triplet and a quartet for the N-ethyl group, and distinct signals in the aromatic region for the three protons on the substituted pyridine ring.
 - ^{13}C NMR: Confirms the carbon skeleton of the molecule. Expected signals include those for the two carbons of the ethyl group, the aromatic carbons of the pyridine ring, and the

carbonyl carbon of the amide group.[7]

- Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₉ClN₂O). [7]
- Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected stretches include a C=O stretch for the amide carbonyl (typically ~1650 cm⁻¹) and an N-H stretch for the secondary amide (~3300 cm⁻¹).[2]

Potential Applications in Research and Development

While specific biological data for **6-Chloro-N-ethylnicotinamide** is not extensively published, its structural motifs are present in molecules with significant bioactivity, making it a compound of high interest for screening and as a synthetic intermediate.

- Agrochemicals: Nicotinamide derivatives are a well-established class of fungicides, with commercial products like boscalid acting as succinate dehydrogenase inhibitors (SDHIs).[8] The 6-chloro-pyridine moiety is a key component in many agrochemicals, suggesting that **6-Chloro-N-ethylnicotinamide** could serve as a valuable building block for new fungicides or herbicides.[2]
- Pharmaceuticals: The nicotinamide core is being explored for a wide range of therapeutic targets.
 - Antibacterial Agents: Various substituted nicotinamides have demonstrated activity against both gram-positive and gram-negative bacteria.[2][9]
 - Enzyme Inhibition: Recently, nicotinamide derivatives have been discovered as potent and selective inhibitors of enzymes involved in cancer progression, such as the DNA demethylase ALKBH2.[10]
 - General Drug Discovery: As a readily synthesized, functionalized heterocyclic compound, it is an ideal candidate for inclusion in screening libraries for hit identification in diverse drug discovery programs.

Conclusion

6-Chloro-N-ethylnicotinamide is a precisely defined molecule featuring a biologically relevant nicotinamide core functionalized with a chlorine atom and an N-ethyl group. Its structure has been thoroughly characterized, and its physicochemical properties make it a viable candidate for chemical and biological studies. The synthetic pathway, proceeding from 6-chloronicotinic acid, is robust, scalable, and relies on fundamental organic transformations. Given the proven track record of the chloro-nicotinamide scaffold in both agrochemical and pharmaceutical applications, **6-Chloro-N-ethylnicotinamide** stands out as a promising intermediate and a valuable molecular entity for the development of next-generation bioactive compounds.

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- [To cite this document: BenchChem. \["6-Chloro-N-ethylnicotinamide" molecular structure\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1595874/docs#6-chloro-n-ethylnicotinamide-molecular-structure\]](#)

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